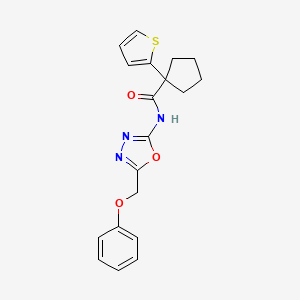

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-17(19(10-4-5-11-19)15-9-6-12-26-15)20-18-22-21-16(25-18)13-24-14-7-2-1-3-8-14/h1-3,6-9,12H,4-5,10-11,13H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHKSYSQQYYYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(O3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- 1-(Thiophen-2-yl)cyclopentanecarboxylic acid

- 5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine

Coupling these fragments via amide bond formation yields the final product.

Synthesis of 1-(Thiophen-2-yl)Cyclopentanecarboxylic Acid

Cyclopentane Ring Functionalization

The synthesis begins with cyclopentanone , which undergoes nucleophilic addition with thiophen-2-ylmagnesium bromide to form 1-(thiophen-2-yl)cyclopentanol . Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) converts the alcohol to the carboxylic acid.

Reaction Scheme:

$$

\text{Cyclopentanone} \xrightarrow{\text{Thiophen-2-ylMgBr}} \text{1-(Thiophen-2-yl)cyclopentanol} \xrightarrow{\text{CrO}3/\text{H}2\text{SO}_4} \text{1-(Thiophen-2-yl)cyclopentanecarboxylic acid}

$$

Synthesis of 5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-Amine

Cyclocondensation of Hydrazides

The 1,3,4-oxadiazole ring is constructed via cyclization of phenoxyacetyl hydrazide with cyanogen bromide (BrCN) under acidic conditions:

$$

\text{Phenoxyacetyl hydrazide} + \text{BrCN} \xrightarrow{\text{HCl, EtOH}} \text{5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine}

$$

Conditions :

Amide Coupling: Final Step

The carboxylic acid and oxadiazole amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM):

$$

\text{1-(Thiophen-2-yl)cyclopentanecarboxylic acid} + \text{5-(Phenoxymethyl)-1,3,4-oxadiazol-2-amine} \xrightarrow{\text{EDC/HOBt, DCM}} \text{Target Compound}

$$

Optimized Conditions :

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Cyclocondensation | 68 | 95 | Scalability |

| Microwave-Assisted | 70 | 97 | Reduced Reaction Time |

| EDC/HOBt Coupling | 82 | 98 | High Efficiency |

Industrial-Scale Considerations

Large-scale production faces challenges in purification due to the compound’s low solubility in aqueous media. Patent US20100120789A1 recommends recrystallization from ethyl acetate/n-hexane (3:1 v/v) to achieve >99.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted phenoxymethyl derivatives.

Scientific Research Applications

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The cyclopentanecarboxamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related analogs (Table 1):

Key Findings

Benzamide derivatives (e.g., ’s compound) exhibit lower LogP (~2.8) due to the polar sulfamoyl group, whereas the target compound’s phenoxymethyl group increases lipophilicity (~3.5), favoring blood-brain barrier penetration .

Heterocyclic Moieties: Thiophene vs. Oxadiazole Substitution: The phenoxymethyl group on the oxadiazole may improve metabolic stability compared to simpler substituents (e.g., methyl or phenyl), as seen in ’s compound .

Synthetic Complexity :

- The target compound’s synthesis likely requires multi-step protocols similar to ’s methodology (e.g., HATU-mediated coupling, HPLC purification), which ensures >95% purity but may reduce scalability compared to simpler benzamide derivatives .

Research Implications and Limitations

- Pharmacological Potential: The combination of thiophene, oxadiazole, and cyclopentane groups suggests utility in central nervous system (CNS) drug design, though direct biological data are absent in the provided evidence.

- Knowledge Gaps: Comparative studies on solubility, toxicity, and target affinity are lacking. Computational modeling (e.g., density-functional thermochemistry, as in ) could predict electronic properties and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.